(Acetoxyethyl)heptamethylcyclotetrasiloxane
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Overview
Description
(Acetoxyethyl)heptamethylcyclotetrasiloxane is a silicon-based compound with the molecular formula C11H28O6Si4. It is a member of the cyclotetrasiloxane family, characterized by a cyclic structure containing silicon and oxygen atoms. This compound is known for its unique chemical properties and versatility, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetoxyethyl)heptamethylcyclotetrasiloxane typically involves the reaction of heptamethylcyclotetrasiloxane with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with acetic acid as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(Acetoxyethyl)heptamethylcyclotetrasiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, typically catalyzed by platinum or rhodium complexes.
Substitution Reactions: The acetoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Substitution Reactions: Nucleophiles like amines or alcohols are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Substitution Reactions: Formation of substituted siloxanes.
Oxidation and Reduction: Formation of silanols or silanes.
Scientific Research Applications
(Acetoxyethyl)heptamethylcyclotetrasiloxane finds applications in several scientific fields:
Chemistry: Used as a precursor in the synthesis of functionalized siloxanes and silicones.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (Acetoxyethyl)heptamethylcyclotetrasiloxane is primarily based on its ability to undergo various chemical reactions, leading to the formation of functionalized siloxanes. These reactions involve the interaction of the silicon-oxygen backbone with different molecular targets, resulting in the modification of the compound’s properties and functionality .
Comparison with Similar Compounds
Similar Compounds
Heptamethylcyclotetrasiloxane: A precursor in the synthesis of (Acetoxyethyl)heptamethylcyclotetrasiloxane.
Octamethylcyclotetrasiloxane: Another member of the cyclotetrasiloxane family with similar chemical properties.
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with different reactivity and applications.
Uniqueness
This compound is unique due to its acetoxyethyl functional group, which imparts specific reactivity and properties not found in other cyclotetrasiloxanes. This makes it particularly valuable in applications requiring precise chemical modifications and functionalization .
Properties
IUPAC Name |
2-(2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28O6Si4/c1-11(12)13-9-10-21(8)16-19(4,5)14-18(2,3)15-20(6,7)17-21/h9-10H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPBVPCNPASMTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28O6Si4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724772 |
Source
|
Record name | 2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18048-31-2 |
Source
|
Record name | 2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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